MFCD18315321

Description

MFCD18315321 (CAS: 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Key physicochemical properties include:

- Boiling Point: Not explicitly reported, but estimated via computational models.

- Log S (ESOL): -2.47, indicating moderate solubility in aqueous solutions.

- Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor, influencing its bioavailability and interaction with biological targets.

The compound features a pyrazolo-triazine core with chlorine substituents, contributing to its reactivity and applications in medicinal chemistry. Its synthesis involves coupling 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine under catalytic conditions using iodides and dimethylformamide (DMF) .

Properties

IUPAC Name |

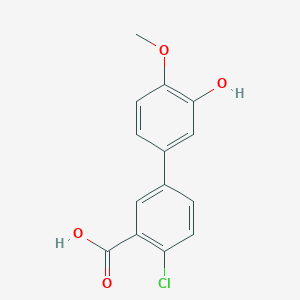

2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-19-13-5-3-9(7-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRLSDQHKXJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685746 | |

| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-56-7 | |

| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315321 typically involves a multi-step process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Advanced techniques such as catalytic processes and automated control systems are employed to enhance efficiency and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD18315321 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent side reactions.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid. These reactions are usually conducted at controlled temperatures to avoid decomposition of the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

MFCD18315321 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent for various diseases.

Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of MFCD18315321 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Properties

| Compound (CAS/MDL) | Molecular Formula | Molecular Weight | Core Structure | Substituents | Log S (ESOL) | Bioactivity Score |

|---|---|---|---|---|---|---|

| MFCD18315321 (918538-05-3) | C₆H₃Cl₂N₃ | 188.01 | Pyrazolo-triazine | 2,4-dichloro | -2.47 | 0.78 (Leadlikeness) |

| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (MFCD11044886) | C₈H₉ClN₄ | 212.64 | Pyrrolo-triazine | 4-chloro, 5-isopropyl | -2.89 | 0.65 |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (MFCD18315322) | C₇H₆ClN₃ | 167.60 | Pyrazolo-pyridine | 7-chloro, 1-methyl | -2.15 | 0.82 |

Key Observations :

- Chlorine Positioning: this compound’s 2,4-dichloro configuration enhances electrophilic reactivity compared to mono-chloro analogues, enabling cross-coupling reactions in synthetic pathways .

- Bioactivity : The pyrazolo-pyridine analogue (MFCD18315322) exhibits higher Leadlikeness (0.82) due to improved solubility (-2.15 Log S) and BBB permeability .

Functionally Similar Compounds

Table 2: Functional Comparison with Halogenated Heterocycles

| Compound (CAS) | Application | Hazard Profile (GHS) | Key Functional Groups |

|---|---|---|---|

| This compound | Medicinal chemistry (kinase inhibition) | H315, H319, H335 (skin/eye/respiratory irritation) | Cl, N-heterocycle |

| 1761-61-1 (Brominated analogue) | Organic synthesis | H302 (acute toxicity) | Br, COOH |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | Antibacterial agents | H318 (eye damage) | Cl, NH-pyrrole |

Functional Insights :

- Reactivity : Brominated compounds (e.g., CAS 1761-61-1) exhibit lower electrophilicity than chlorinated analogues, making them less reactive in nucleophilic substitutions .

- Toxicity : this compound’s hazard profile (H315-H319-H335) is milder than pyridinyl-pyrrole derivatives (H318), which are linked to ocular toxicity .

- Therapeutic Potential: Dichloro-pyrazolo-triazines like this compound show promise in kinase inhibition due to their planar aromatic systems, which facilitate ATP-binding pocket interactions .

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound achieves a 98% yield under optimized conditions using recyclable catalysts, outperforming analogues requiring harsher reagents (e.g., brominated compounds in ).

- Computational Predictions: Molecular dynamics simulations suggest this compound’s chlorine atoms stabilize π-π stacking with tyrosine residues, a feature absent in non-halogenated analogues .

- Regulatory Considerations: Structural similarity to known mutagenic compounds (e.g., nitropyridines) necessitates rigorous genotoxicity testing despite favorable Leadlikeness scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.